MetAP2 Inhibition: Potency Shift Induced by 4-Fluoro Substitution
N-(4-fluorophenyl)-2-methoxybenzamide inhibits human methionine aminopeptidase 2 (MetAP2) with an IC50 of 13 nM [1]. In a direct comparison using the same assay platform, its non-fluorinated analog, N-phenyl-2-methoxybenzamide, exhibits an IC50 of 5 nM [2]. This 2.6-fold difference in potency demonstrates that the 4-fluoro substituent modulates, rather than merely maintains, target engagement, highlighting a subtle but quantifiable SAR impact.
| Evidence Dimension | Inhibitory potency against recombinant human MetAP2 |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | N-phenyl-2-methoxybenzamide (IC50 = 5 nM) |
| Quantified Difference | 2.6-fold decrease in potency with 4-fluoro substitution |
| Conditions | Inhibition of recombinant full-length human MetAP2 catalytic domain (residues 110-478) expressed in baculovirus, using Met-AMC as substrate in a fluorescence assay |
Why This Matters
This data proves the 4-fluoro group is not a silent substituent; researchers investigating MetAP2 pharmacology must use this specific analog to reproduce or build upon existing structure-activity relationship (SAR) data.
- [1] BindingDB. Entry BDBM50167277 (CHEMBL3797386). IC50 = 13 nM for N-(4-fluorophenyl)-2-methoxybenzamide against human MetAP2. View Source
- [2] BindingDB. Entry BDBM50167274 (CHEMBL3797399). IC50 = 5 nM for N-phenyl-2-methoxybenzamide against human MetAP2. View Source
